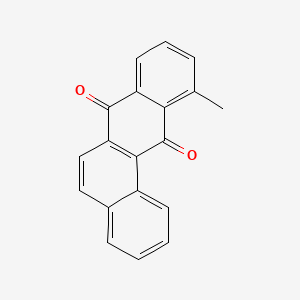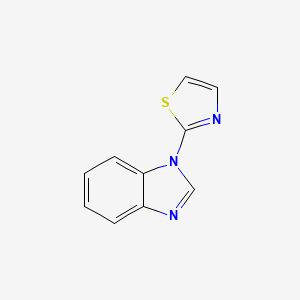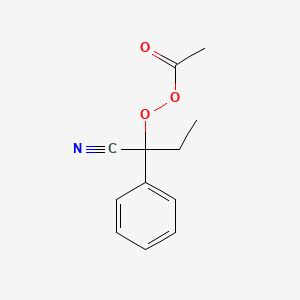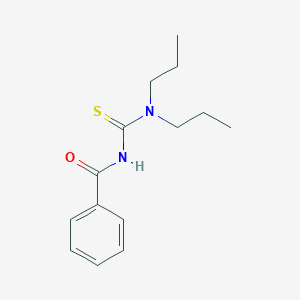
3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate is an organic compound that features a cyclohexyl ring with a ketone group and a phenyl group attached to it. The propyl methanesulfonate moiety is connected to the cyclohexyl ring, making it a versatile compound in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with a ketone group can be synthesized through the Friedel-Crafts acylation of benzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction where phenylmagnesium bromide reacts with the cyclohexanone derivative.
Attachment of the Propyl Methanesulfonate: The final step involves the reaction of the cyclohexyl derivative with propyl methanesulfonate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiol derivatives.
Scientific Research Applications
3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biological molecules. This can result in the modification of proteins, DNA, and other cellular components, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Phenyl methanesulfonate: Lacks the cyclohexyl ring and ketone group, making it less complex.
4-Nitrophenyl methanesulfonate: Contains a nitro group instead of a ketone group, leading to different reactivity and applications.
Phenyl propyl carbonate: Similar structure but with a carbonate group instead of a methanesulfonate group.
Uniqueness
3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate is unique due to the presence of both a cyclohexyl ring with a ketone group and a methanesulfonate ester
Properties
CAS No. |
61042-12-4 |
|---|---|
Molecular Formula |
C16H22O4S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-(4-oxo-1-phenylcyclohexyl)propyl methanesulfonate |
InChI |
InChI=1S/C16H22O4S/c1-21(18,19)20-13-5-10-16(11-8-15(17)9-12-16)14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3 |
InChI Key |
HNLTZJUOKTVXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCC1(CCC(=O)CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)



![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
![2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene](/img/structure/B14600627.png)

acetate](/img/structure/B14600638.png)





